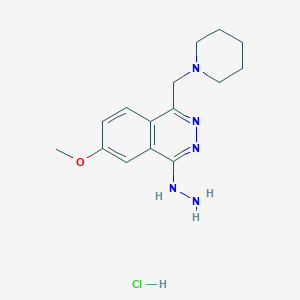

4-HYDRAZINYL-6-METHOXY-1-(PIPERIDIN-1-YLMETHYL)PHTHALAZINE HYDROCHLORIDE

Vue d'ensemble

Description

4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride is a chemical compound with the molecular formula C15H22ClN5O and a molecular weight of 323.82 g/mol . It belongs to the class of piperidines and is known for its diverse applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride typically involves the reaction of hydrazine derivatives with methoxy-substituted phthalazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of phthalazine compounds, including 4-hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride, exhibit significant anticancer properties. These compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, studies have shown that these compounds can inhibit tumor growth in xenograft models by targeting specific oncogenic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or function.

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound may exhibit neuropharmacological effects, including potential anxiolytic or antidepressant properties. Preliminary studies have indicated that similar compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation.

Case Study 1: Anticancer Mechanism Investigation

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of phthalazine derivatives. The researchers synthesized a series of phthalazine compounds and tested their efficacy against human cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, the antimicrobial activity of various phthalazine derivatives was assessed. The results indicated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Neuropharmacological Assessment

A pharmacological evaluation examined the effects of this compound on anxiety-like behaviors in rodent models. The findings suggested that administration of the compound resulted in decreased anxiety levels, as measured by elevated plus-maze tests, indicating its potential as an anxiolytic agent.

Mécanisme D'action

The mechanism of action of 4-hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine

- 6-Methoxy-1-(piperidin-1-ylmethyl)phthalazine

- 4-Hydrazinyl-1-(piperidin-1-ylmethyl)phthalazine

Uniqueness

4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its methoxy and hydrazinyl groups enable diverse chemical transformations, making it a versatile compound in research and industrial applications .

Activité Biologique

4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride (CAS Number: 71065-12-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H22ClN5O

- Molecular Weight : 323.82 g/mol

- Structure : The compound features a hydrazinyl group, a methoxy group, and a piperidinylmethyl moiety which contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves:

- Reagents : Hydrazine derivatives and methoxy-substituted phthalazine compounds.

- Conditions : The reaction is often carried out under reflux in solvents like ethanol or methanol to ensure complete conversion .

Cytotoxicity

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines, particularly colon cancer (HCT-116). The MTT assay has been employed to evaluate the cytotoxic effects, revealing significant activity:

The compound exhibited a potent inhibitory effect on cell proliferation, with an IC50 value indicating strong cytotoxicity comparable to established chemotherapeutics.

The mechanism underlying the biological activity of this compound involves:

- VEGFR2 Inhibition : It has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy. The binding affinity towards VEGFR2 was characterized by a binding energy of −10.66 kcal/mol, indicating strong interactions with key amino acids in the receptor .

- Induction of Apoptosis : Treatment with this compound resulted in significant apoptosis induction in HCT-116 cells, arresting the cell cycle at the S-phase and leading to programmed cell death .

Case Studies

In a recent study focusing on phthalazine derivatives, several compounds were synthesized and evaluated for their biological activities. Among these, this compound showed promising results in terms of cytotoxicity and mechanism of action:

- Cytotoxic Evaluation : The compound's efficacy was compared against other derivatives, showcasing superior activity against cancer cells.

- Apoptotic Pathways : Investigations into the apoptotic pathways revealed that treatment led to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

A comparison with other phthalazine derivatives highlights the unique biological profile of this compound:

| Compound Name | Key Activity | IC50 (μM) |

|---|---|---|

| Compound A | VEGFR2 Inhibition | 17.8 |

| Compound B | Cytotoxicity | 0.32 |

| 4-Hydrazinyl... | Cytotoxicity & VEGFR2 Inhibition | 0.64 |

This table illustrates that while other derivatives also exhibit significant activities, the combination of cytotoxicity and targeted inhibition makes this compound particularly noteworthy.

Propriétés

IUPAC Name |

[7-methoxy-4-(piperidin-1-ylmethyl)phthalazin-1-yl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O.ClH/c1-21-11-5-6-12-13(9-11)15(17-16)19-18-14(12)10-20-7-3-2-4-8-20;/h5-6,9H,2-4,7-8,10,16H2,1H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNCCAAIZRYZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN=C2NN)CN3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991351 | |

| Record name | 1-Hydrazinylidene-7-methoxy-4-[(piperidin-1-yl)methyl]-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71065-12-8 | |

| Record name | 7-Methoxy-4-piperazinomethyl-1-hydrazinophthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071065128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydrazinylidene-7-methoxy-4-[(piperidin-1-yl)methyl]-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.